

An In-depth Technical Guide to the Therapeutic Applications of Diethylcarbamazine

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Compound of Interest

Compound Name: *N,N-Diethylpiperazine-1-carboxamide*

Cat. No.: B090361

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An Important Note on Nomenclature: The compound of interest, "**N,N-Diethylpiperazine-1-carboxamide**," is structurally very similar to the well-researched and clinically significant drug, N,N-diethyl-4-methylpiperazine-1-carboxamide, commonly known as Diethylcarbamazine (DEC). Given the context of "potential therapeutic applications," this guide will focus on Diethylcarbamazine, as it is the compound with extensive data regarding its use in treating human diseases. It is highly probable that the initial query contained a typographical error.

Introduction

Diethylcarbamazine (DEC) is a piperazine derivative that has been a cornerstone in the treatment of human filarial infections for decades.[1] Discovered in 1947, it remains a critical tool in global efforts to eliminate lymphatic filariasis.[2] This technical guide provides a comprehensive overview of the therapeutic applications of DEC, delving into its mechanism of action, clinical efficacy, pharmacokinetic profile, and associated experimental protocols. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The precise mechanism of action of Diethylcarbamazine is multifaceted and not entirely elucidated, involving both indirect effects mediated by the host's immune system and direct actions on the parasite.[3][4]

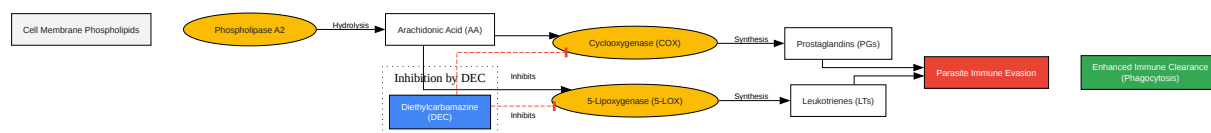
1. Immunomodulation and Interference with Arachidonic Acid Metabolism:

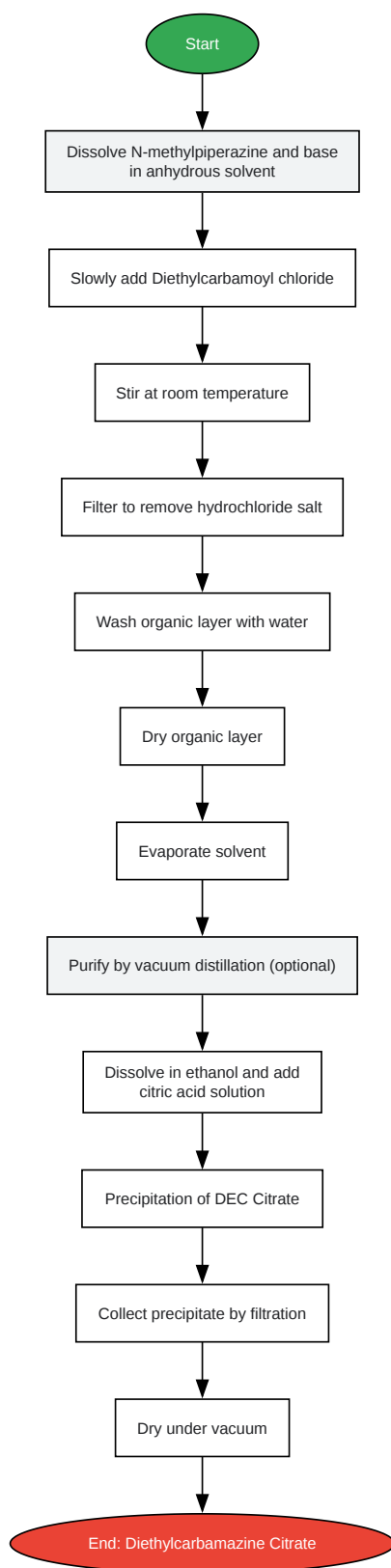
A primary mechanism of DEC involves sensitizing microfilariae to the host's innate immune response.[4][5] DEC is an inhibitor of arachidonic acid metabolism in both the microfilariae and the host's endothelial cells.[6][7] Specifically, it inhibits cyclooxygenase (COX) and 5-lipoxygenase pathways.[1][8] This disruption leads to a reduction in the production of prostaglandins and leukotrienes, which are eicosanoids that play a role in inflammation and immune modulation.[2][7] The inhibition of these pathways is thought to alter the surface of the microfilariae, making them more susceptible to phagocytosis by host immune cells.[4] This leads to the rapid clearance of microfilariae from the bloodstream.[5]

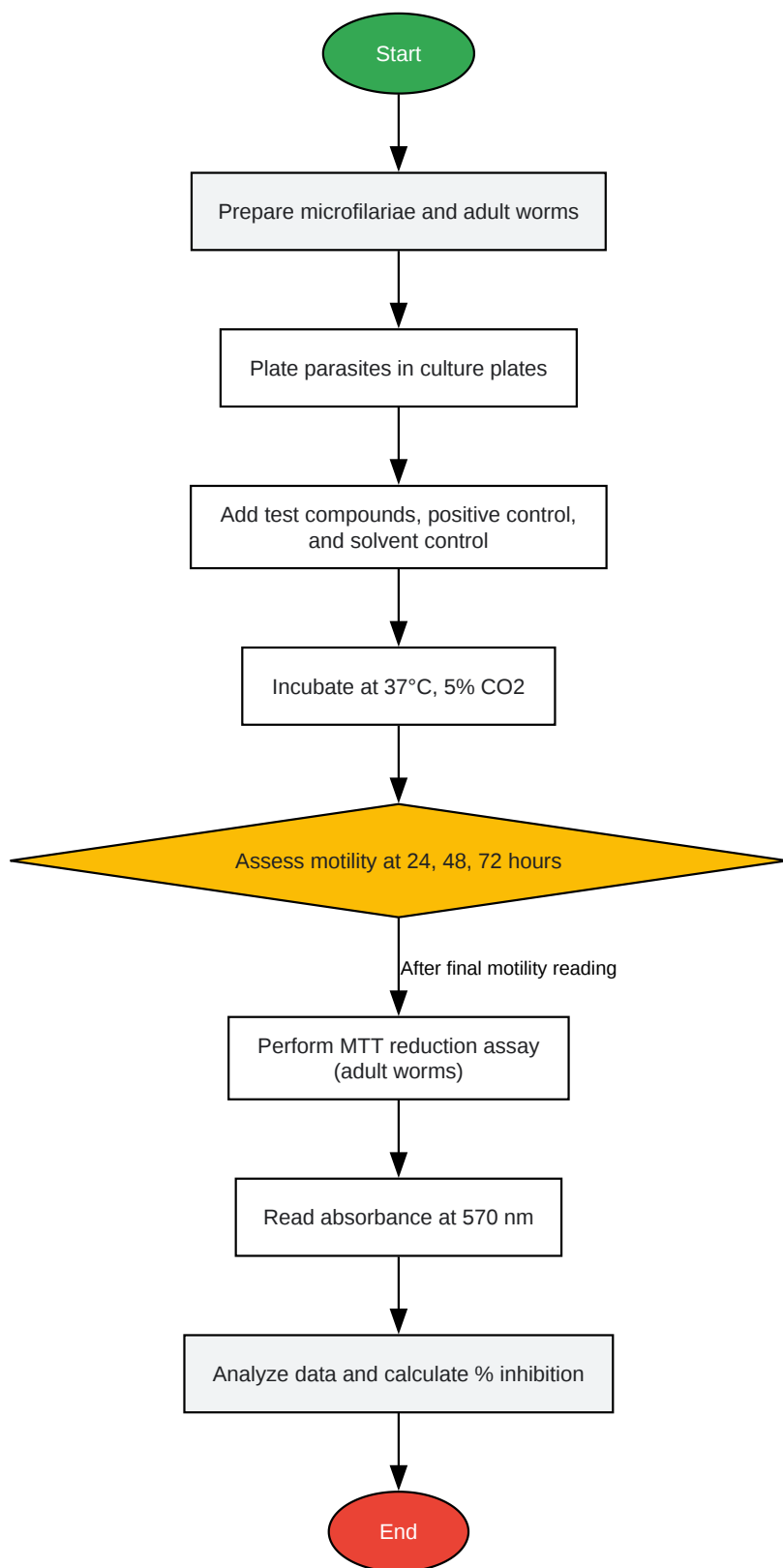
2. Direct Effects on the Parasite:

More recent studies have revealed that DEC also has direct effects on the filarial parasites.[9] It has been shown to act as an agonist of the transient receptor potential (TRP) ion channels in the muscle cells of *Brugia malayi*. [9] Specifically, it opens TRP-2 (a TRPC-like channel), as well as GON-2 and CED-11 (TRPM-like channels). [9] This leads to an influx of calcium, causing a rapid, spastic paralysis of the microfilariae. [4][9] This paralysis contributes to their clearance from circulation.

Below is a diagram illustrating the signaling pathway of Diethylcarbamazine's interference with the arachidonic acid metabolism.







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